molecular formula C10H14BrN B12210784 [3-(2-Bromo-phenyl)-propyl]-methyl-amine CAS No. 886762-99-8

[3-(2-Bromo-phenyl)-propyl]-methyl-amine

Cat. No.: B12210784
CAS No.: 886762-99-8
M. Wt: 228.13 g/mol
InChI Key: SNVJCLCBOJCEBU-UHFFFAOYSA-N
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Description

Benzenepropanamine, 2-bromo-N-methyl-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring attached to a propanamine chain, which is further substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Benzenepropanamine: The synthesis of Benzenepropanamine, 2-bromo-N-methyl- typically begins with the bromination of benzenepropanamine. This reaction involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.

    N-Methylation: The next step involves the methylation of the amine group. This can be achieved using methyl iodide (CH₃I) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The reaction proceeds via nucleophilic substitution, resulting in the formation of the N-methylated product.

Industrial Production Methods: Industrial production of Benzenepropanamine, 2-bromo-N-methyl- follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenepropanamine, 2-bromo-N-methyl- can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can also undergo reduction reactions, where the bromine atom is replaced with a hydrogen atom. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Substitution reactions are common for this compound, where the bromine atom can be replaced with other functional groups. For example, nucleophilic substitution with sodium azide (NaN₃) can yield the corresponding azide derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), methyl iodide (CH₃I)

Major Products Formed:

    Oxidation: Imines, nitriles

    Reduction: De-brominated amines

    Substitution: Azide derivatives, methylated amines

Scientific Research Applications

Chemistry: Benzenepropanamine, 2-bromo-N-methyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of brominated aromatic amines on cellular processes. It is also used in the development of new biochemical assays and diagnostic tools.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.

Industry: In the industrial sector, Benzenepropanamine, 2-bromo-N-methyl- is used in the production of specialty chemicals and materials. It is also employed in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Benzenepropanamine, 2-bromo-N-methyl- involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and biological activity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

  • Benzenepropanamine, 2-chloro-N-methyl-
  • Benzenepropanamine, 2-fluoro-N-methyl-
  • Benzenepropanamine, 2-iodo-N-methyl-

Comparison: Benzenepropanamine, 2-bromo-N-methyl- is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative exhibits different reactivity and stability. The bromine atom is larger and more polarizable than chlorine and fluorine, leading to differences in bond strength and reaction kinetics. Additionally, the bromine compound may have different biological activities and pharmacological profiles compared to its halogenated counterparts.

Properties

CAS No.

886762-99-8

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

3-(2-bromophenyl)-N-methylpropan-1-amine

InChI

InChI=1S/C10H14BrN/c1-12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3

InChI Key

SNVJCLCBOJCEBU-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CC=CC=C1Br

Origin of Product

United States

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